

Arvanil: A Hybrid Agonist of TRPV1 and CB1 Receptors - A Technical Guide

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Compound of Interest

Compound Name: **Arvanil**

Cat. No.: **B1665783**

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Introduction

Arvanil (N-arachidonoylvanillamine) is a synthetic compound that represents a significant area of interest in pharmacology due to its unique hybrid structure, combining features of both capsaicin, the pungent component of chili peppers, and anandamide, an endogenous cannabinoid. This molecular design confers upon **Arvanil** the ability to act as a dual agonist, targeting two distinct and crucial receptor systems: the Transient Receptor Potential Vanilloid 1 (TRPV1) and the Cannabinoid Receptor type 1 (CB1).^[1] This technical guide provides an in-depth overview of the core pharmacological aspects of **Arvanil**, focusing on its quantitative data, experimental protocols for its characterization, and the signaling pathways it modulates.

Quantitative Pharmacological Data

The dual agonism of **Arvanil** has been quantified through various in vitro assays, providing insights into its binding affinity, potency, and efficacy at both TRPV1 and CB1 receptors. The following tables summarize the key quantitative data available for **Arvanil**.

Parameter	Receptor	Value	Species	Assay Type
Binding Affinity (Ki)	CB1	0.5 μ M	Not Specified	Radioligand Binding
0.25 - 2.6 μ M[1]	Not Specified	Radioligand Binding		
TRPV1	0.3 μ M	Not Specified		Radioligand Binding
pKi = 6.77[2]	Rat	[3H]-Resiniferatoxin Displacement		
Potency (EC50/pEC50)	TRPV1	pEC50 = 9.29[2]	Rat	45Ca ²⁺ Uptake
CB1	Not Reported			
Efficacy (Emax)	TRPV1	Not Reported		
CB1	Not Reported			
Inhibition (IC50)	Anandamide Transporter	3.6 μ M	Not Specified	Not Specified

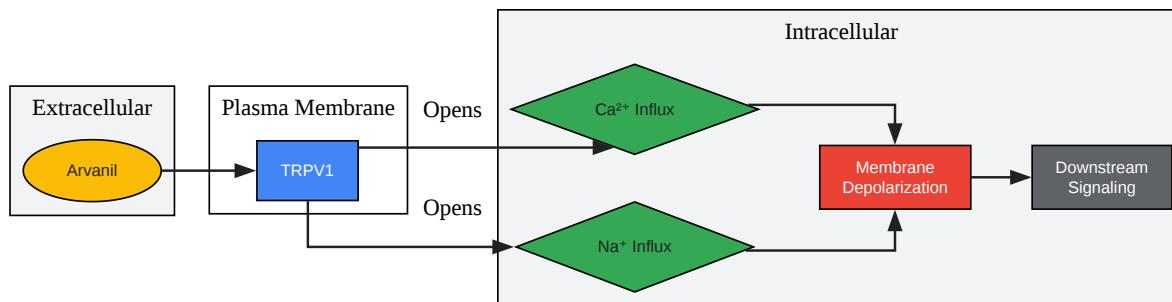
Table 1: Pharmacological Parameters of **Arvanil** at TRPV1 and CB1 Receptors. This table provides a summary of the binding affinity (Ki), potency (EC50), and inhibitory concentration (IC50) of **Arvanil**.

Signaling Pathways

Arvanil's biological effects are mediated through the activation of distinct signaling cascades initiated by the TRPV1 and CB1 receptors.

TRPV1 Signaling Pathway

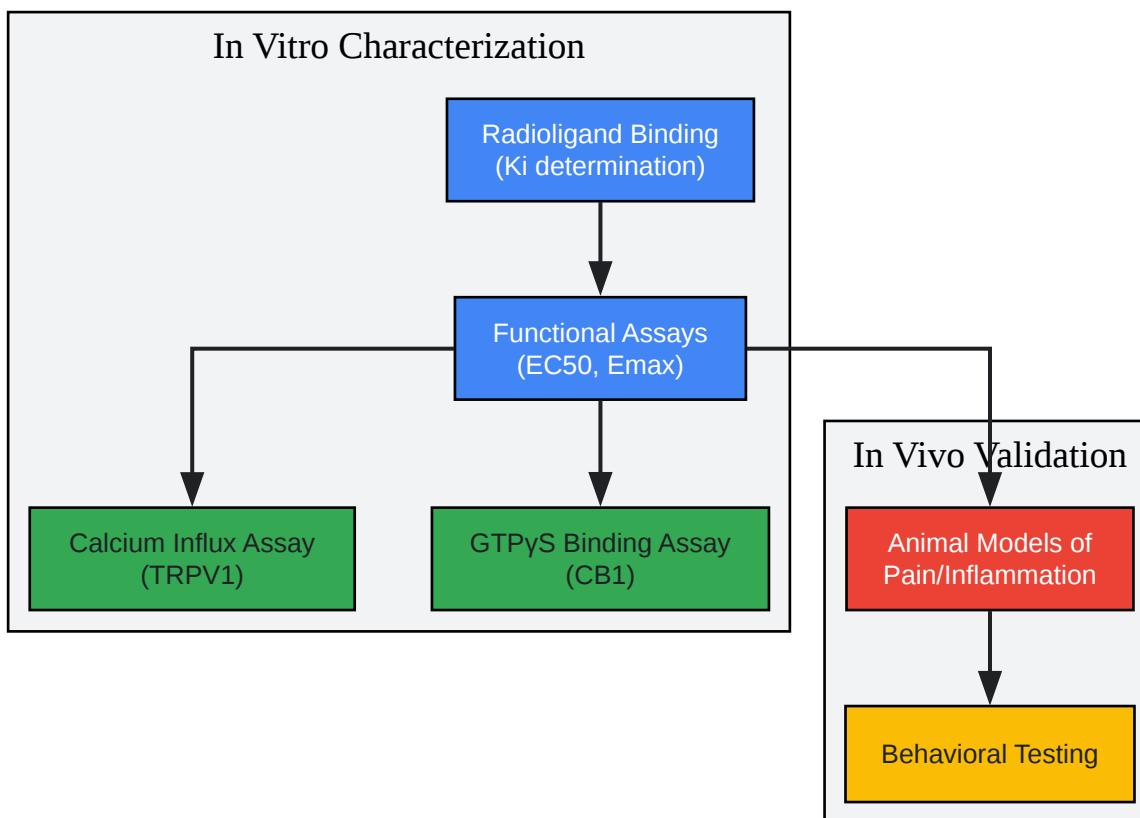
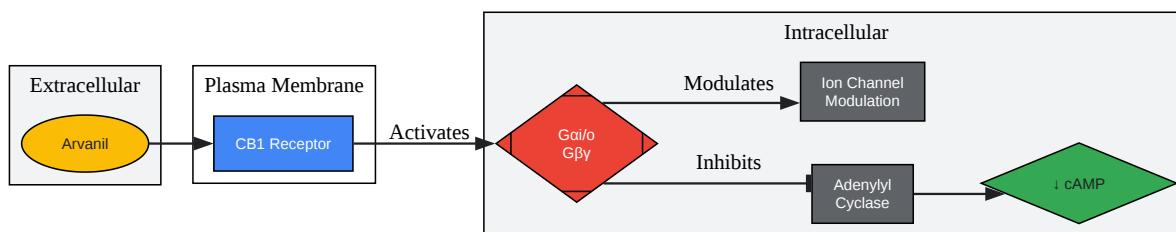
TRPV1 is a non-selective cation channel. Its activation by **Arvanil** leads to an influx of calcium and sodium ions, depolarizing the neuron and initiating a downstream signaling cascade.

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Caption: **Arvanil** activates the TRPV1 channel, leading to cation influx and cellular depolarization.

CB1 Receptor Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR). **Arvanil** binding to CB1 initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase and modulation of ion channels through the activation of G_{ai/o} proteins.



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